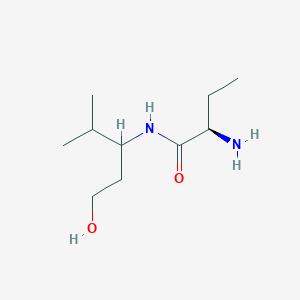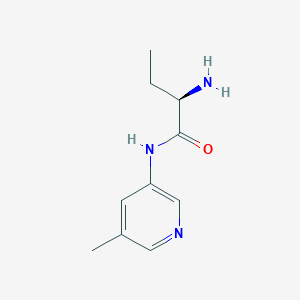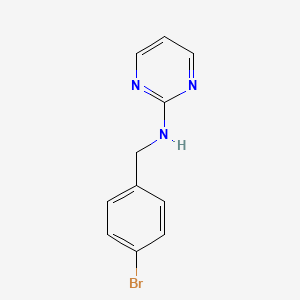![molecular formula C13H19N3O2S B6632504 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, also known as AMMB, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. AMMB is a small molecule that belongs to the group of benzamide derivatives and has a molecular formula of C16H22N4O2S.
Mechanism of Action
The exact mechanism of action of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been shown to have anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanism of action in vitro. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide. One potential area of research is the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a diagnostic tool for the detection of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide and its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of various enzymes involved in the inflammatory response and induce apoptosis in cancer cells. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has several advantages for lab experiments, but its low solubility in water can make it challenging to administer in vivo. There are several future directions for the study of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, including the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a therapeutic agent and a diagnostic tool for the detection of various diseases.
Synthesis Methods
The synthesis of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting product is then reacted with N-methyl-2-mercaptoethylamine to form 3-(2-amino-4-methylsulfanylbutanoyl)amino)-N-methylbenzamide. The final product, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, is obtained by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Scientific Research Applications
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been studied extensively in the field of medicinal chemistry due to its potential application as a therapeutic agent. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been studied for its potential use as a diagnostic tool in the detection of various diseases.
properties
IUPAC Name |
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-12(17)9-4-3-5-10(8-9)16-13(18)11(14)6-7-19-2/h3-5,8,11H,6-7,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFJQDHCXBLRC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](CCSC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)
![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)


![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)


![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)

![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)